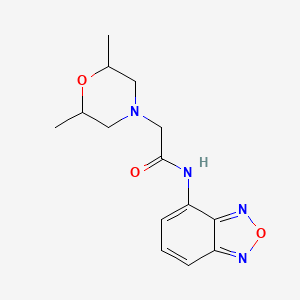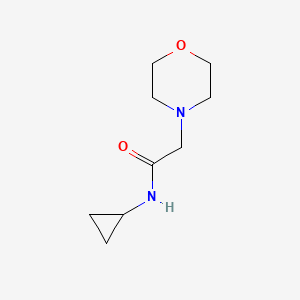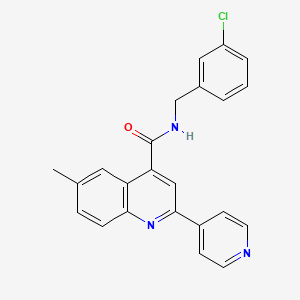![molecular formula C18H16FN3O4 B10972450 3-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10972450.png)
3-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a pyrazole ring, a fluorobenzyl group, and an oxabicycloheptene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common approach starts with the Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate to form a bicyclic intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation with MCPBA can yield epoxides, while reduction with LiAlH4 can produce alcohols or amines .
Applications De Recherche Scientifique
3-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring and fluorobenzyl group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester: A related compound with a similar bicyclic structure but different functional groups.
exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Another compound with a similar core structure used in various synthetic applications.
Uniqueness
The uniqueness of 3-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid lies in its combination of a pyrazole ring, a fluorobenzyl group, and an oxabicycloheptene framework. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C18H16FN3O4 |
|---|---|
Poids moléculaire |
357.3 g/mol |
Nom IUPAC |
3-[[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H16FN3O4/c19-11-3-1-10(2-4-11)9-22-8-7-14(21-22)20-17(23)15-12-5-6-13(26-12)16(15)18(24)25/h1-8,12-13,15-16H,9H2,(H,24,25)(H,20,21,23) |
Clé InChI |
IPAVQMVJBOUHJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C(C(C1O2)C(=O)NC3=NN(C=C3)CC4=CC=C(C=C4)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(3-Chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B10972371.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B10972403.png)
![3-[(4-fluorobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10972405.png)

![N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-3-phenylpropanamide](/img/structure/B10972414.png)

![4-({5-Methyl-4-phenyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B10972425.png)
![cyclohexyl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B10972428.png)
![N-(5-chloropyridin-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10972433.png)

![4-{[(4-fluorophenyl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10972436.png)
![6-Tert-butyl-2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10972444.png)

